2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its incorporation of both fluorine and iodine atoms, which impart unique chemical properties. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the diazotization of substituted 2-aminopyridines followed by halogenation .
Industrial Production Methods
Industrial production of this compound often employs scalable halogenation techniques. The use of efficient fluorinating agents and controlled reaction conditions ensures high yields and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical syntheses and industrial applications.
Scientific Research Applications
2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups enhance the compound’s ability to participate in various chemical reactions, including binding to specific enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine.
2-Iodo-5-(trifluoromethyl)pyridine: Similar but lacks the fluorine atom at the 2-position.
Uniqueness
2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. The trifluoromethyl group further enhances its chemical properties, making it a versatile intermediate in various applications.
Properties
Molecular Formula |
C6H2F4IN |
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Molecular Weight |
290.98 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H |
InChI Key |
TVSUFQOJYFKUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)I |
Origin of Product |
United States |
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